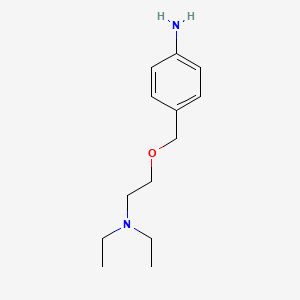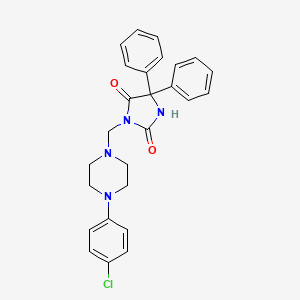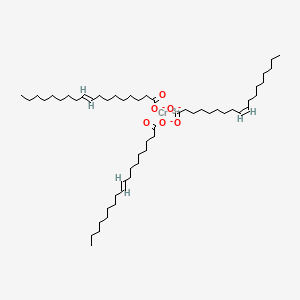
1,1,7-Trichloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,7-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The process can be summarized as follows: [ \text{C7H16} + 3\text{Cl2} \rightarrow \text{C7H13Cl3} + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,7-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Thiols (e.g., ethanethiol) in the presence of iron carbonyls or chlorides.
Major Products:
Substitution: Formation of heptanol derivatives.
Reduction: Formation of 1,1-Dichloroheptane and other partially chlorinated heptanes.
Aplicaciones Científicas De Investigación
1,1,7-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, although its toxicity limits its direct application.
Mecanismo De Acción
The mechanism by which 1,1,7-Trichloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the chlorine atoms are removed, resulting in less chlorinated derivatives. The pathways involved include nucleophilic substitution and reductive dechlorination .
Comparación Con Compuestos Similares
1,1,1-Trichloroheptane: Similar structure but with all three chlorine atoms on the first carbon.
1,1,5-Trichloropentane: A shorter chain analog with three chlorine atoms.
1,1,3-Trichloropropane: An even shorter chain analog with three chlorine atoms.
Uniqueness: 1,1,7-Trichloroheptane is unique due to the positioning of its chlorine atoms, which affects its reactivity and the types of reactions it undergoes. The presence of chlorine atoms at both ends of the heptane chain allows for distinct substitution and reduction patterns compared to its analogs .
Propiedades
Número CAS |
17655-66-2 |
|---|---|
Fórmula molecular |
C7H13Cl3 |
Peso molecular |
203.5 g/mol |
Nombre IUPAC |
1,1,7-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |
Clave InChI |
SRSIMCZNPAERMK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCl)CCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)










